Cas no 452274-41-8 (7-bromoheptan-1-amine)

7-ブロモヘプタン-1-アミンは、分子式C7H16BrNで表される有機化合物です。ブロモ基とアミン基を有する直鎖アルキル鎖構造を持ち、医薬品中間体や有機合成における重要な構築ブロックとして利用されます。特に、カップリング反応やアミンを介した官能基変換に適した反応性を示し、高分子材料や生理活性化合物の合成に応用可能です。高い純度と安定性を特徴とし、精密合成において再現性の高い反応結果が得られます。保護基の導入や脱保護が容易な点も利点であり、複雑な分子設計における多段階合成に有用です。

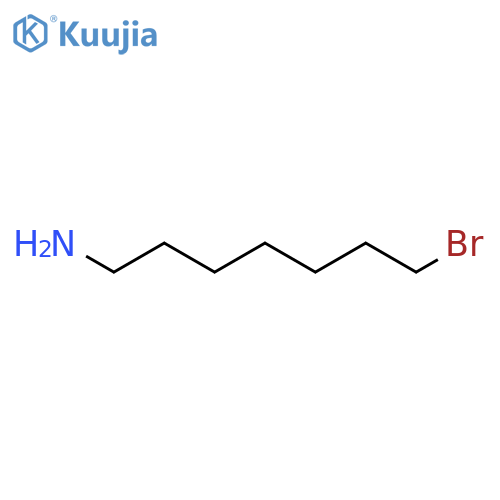

7-bromoheptan-1-amine structure

商品名:7-bromoheptan-1-amine

7-bromoheptan-1-amine 化学的及び物理的性質

名前と識別子

-

- 7-bromoheptan-1-amine

- 7-Brom-n-heptylamin

- AKOS006294532

- EN300-184416

- SCHEMBL3002135

- 452274-41-8

-

- MDL: MFCD06212567

- インチ: InChI=1S/C7H16BrN/c8-6-4-2-1-3-5-7-9/h1-7,9H2

- InChIKey: RUAYXLGHNDOBIH-UHFFFAOYSA-N

- ほほえんだ: C(CCCBr)CCCN

計算された属性

- せいみつぶんしりょう: 193.04661g/mol

- どういたいしつりょう: 193.04661g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 6

- 複雑さ: 48.2

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 2

7-bromoheptan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-184416-2.5g |

7-bromoheptan-1-amine |

452274-41-8 | 2.5g |

$2688.0 | 2023-09-19 | ||

| Enamine | EN300-184416-0.1g |

7-bromoheptan-1-amine |

452274-41-8 | 0.1g |

$1207.0 | 2023-09-19 | ||

| Enamine | EN300-184416-10g |

7-bromoheptan-1-amine |

452274-41-8 | 10g |

$5897.0 | 2023-09-19 | ||

| Enamine | EN300-184416-5g |

7-bromoheptan-1-amine |

452274-41-8 | 5g |

$3977.0 | 2023-09-19 | ||

| Enamine | EN300-184416-0.05g |

7-bromoheptan-1-amine |

452274-41-8 | 0.05g |

$1152.0 | 2023-09-19 | ||

| Enamine | EN300-184416-1.0g |

7-bromoheptan-1-amine |

452274-41-8 | 1g |

$1371.0 | 2023-05-24 | ||

| Enamine | EN300-184416-1g |

7-bromoheptan-1-amine |

452274-41-8 | 1g |

$1371.0 | 2023-09-19 | ||

| Enamine | EN300-184416-0.5g |

7-bromoheptan-1-amine |

452274-41-8 | 0.5g |

$1316.0 | 2023-09-19 | ||

| Enamine | EN300-184416-5.0g |

7-bromoheptan-1-amine |

452274-41-8 | 5g |

$3977.0 | 2023-05-24 | ||

| Enamine | EN300-184416-0.25g |

7-bromoheptan-1-amine |

452274-41-8 | 0.25g |

$1262.0 | 2023-09-19 |

7-bromoheptan-1-amine 関連文献

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

3. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

452274-41-8 (7-bromoheptan-1-amine) 関連製品

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬